THBA Exhibits Approximately 90-Fold Higher Selectivity for PNMT Over α2-Adrenoceptor Than 1,2,3,4-Tetrahydroisoquinoline (THIQ)
In a direct comparative study evaluating bicyclic benzylamine-type PNMT inhibitors, 2,3,4,5-tetrahydro-1H-2-benzazepine (THBA) demonstrated a PNMT Ki of 3.34 μM and α2-adrenoceptor Ki of 11 μM, yielding a selectivity ratio (α2 Ki / PNMT Ki) of 3.3. In contrast, the structurally related 1,2,3,4-tetrahydroisoquinoline (THIQ) exhibited a PNMT Ki of 9.67 μM and α2 Ki of 0.35 μM, resulting in a selectivity ratio of only 0.036 [1]. This represents an approximately 90-fold improvement in selectivity for the benzazepine core over the isoquinoline core.
| Evidence Dimension | Selectivity ratio (α2-adrenoceptor Ki / PNMT Ki) |
|---|---|
| Target Compound Data | PNMT Ki = 3.34 μM, α2 Ki = 11 μM, Selectivity = 3.3 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (THIQ): PNMT Ki = 9.67 μM, α2 Ki = 0.35 μM, Selectivity = 0.036 |
| Quantified Difference | ~92-fold higher selectivity (3.3 vs. 0.036) |
| Conditions | In vitro enzyme inhibition assay; bovine adrenal PNMT; rat α2-adrenoceptor binding assay with [3H]clonidine |
Why This Matters
This order-of-magnitude selectivity difference dictates that THBA-based scaffolds are essential for developing PNMT inhibitors with minimal off-target α2-adrenergic effects, directly impacting lead optimization decisions and procurement of the correct core scaffold.
- [1] Grunewald GL, Caldwell TM, Li Q, Criscione KR. Effect of ring size or an additional heteroatom on the potency and selectivity of bicyclic benzylamine-type inhibitors of phenylethanolamine N-methyltransferase. J Med Chem. 1996;39(18):3539-3546. doi:10.1021/jm9508292. View Source
